molecular formula C19H22N2O2S B2800184 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide CAS No. 1796947-33-5

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide

Cat. No. B2800184
CAS RN: 1796947-33-5
M. Wt: 342.46
InChI Key: LWIUCDWLUAILCO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including an acetyl group, a benzyl group, a piperidine ring, and a thiophene ring. These components are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the benzyl group could be added through a nucleophilic substitution reaction . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring would add a degree of three-dimensionality to the molecule, while the thiophene and benzyl groups could participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the acetyl group could potentially undergo hydrolysis or reduction reactions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the aromatic thiophene and benzyl groups could affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Anti-Tubercular Activity

Background:: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy.

Research Findings:: Researchers have designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably:

Implications:: These findings highlight the potential of this compound class as anti-TB agents and warrant further development.

Thiophene Derivatives

Background:: Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom.

Research Context:: The thiophene moiety in the compound contributes to its overall properties.

Recent Strategies:: Recent research has explored various synthetic strategies for thiophene derivatives. For instance, the nature of the sulfur reagent significantly impacts reaction selectivity .

Medicinal Chemistry Applications

Piperidine Scaffold:: The piperidine ring in the compound is a versatile scaffold in medicinal chemistry.

Importance:: Piperidine-containing compounds play a crucial role in drug construction. Their synthesis has been widespread due to their diverse pharmacological activities .

Chemical Biology Investigations

Mechanistic Insights:: Explore the compound’s mode of action within cellular pathways.

Biochemical Assays:: Conduct assays to understand its effects on relevant biomolecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound were a drug, it might interact with a specific protein or enzyme in the body. The piperidine ring is a common feature in many drugs and can influence their binding to biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activity. It could also be interesting to study the compound’s physical and chemical properties in more detail .

properties

IUPAC Name

1-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(22)21-9-6-15(7-10-21)19(23)20-12-16-4-2-3-5-18(16)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIUCDWLUAILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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